N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Overview
Description
The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including furan, thiophene, and benzothiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of furan, thiophen, and benzothiazole rings, along with an amide group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the furan, thiophen, and benzothiazole rings, as well as the amide group. For instance, furan and thiophene rings can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could contribute to its stability and solubility .Scientific Research Applications
Antitumor Activity
This compound has shown potential in antitumor applications. The presence of the benzothiazole moiety can be crucial in the development of new therapeutic agents. Studies have indicated that derivatives of benzothiazole exhibit significant activity against various cancer cell lines . The compound’s structure allows for interactions with biological targets that can inhibit tumor growth or induce apoptosis in cancerous cells.
Antimicrobial Properties
Benzothiazole derivatives are known to possess antimicrobial properties. The combination of furan and thiophene rings in the compound’s structure could enhance its efficacy against a range of microbial pathogens. This makes it a candidate for further research into new antibiotics or antiseptics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Potential
The anti-inflammatory potential of benzothiazole derivatives is another area of interest. The compound’s structural features may allow it to interfere with inflammatory pathways, making it a possible candidate for the treatment of chronic inflammatory diseases .
Enzyme Inhibition
Enzyme inhibition is a critical mechanism by which many drugs exert their effects. The unique structure of this compound suggests that it could be a potent inhibitor of certain enzymes, which may be beneficial in the treatment of diseases where enzyme regulation is disrupted .
Antioxidant Effects
Antioxidants play a vital role in protecting the body from oxidative stress. The compound’s molecular framework, particularly the presence of the furan and thiophene rings, might contribute to its antioxidant properties. This could be explored for potential therapeutic applications in diseases associated with oxidative damage .
Neuroprotective Applications
The neuroprotective applications of benzothiazole derivatives are an emerging field of study. The compound could potentially be used to protect neuronal cells from damage or degeneration, which is a key aspect of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Mechanism of Action
Target of Action
The compound N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide, also known as 2-Benzothiazolecarboxamide, N-[2-(2-furanyl)-2-(2-thienyl)ethyl]-, is a complex molecule that is part of the thiophene family . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers
Biochemical Pathways
Thiophene derivatives have been shown to have a wide range of biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been shown to have a variety of pharmacological properties, suggesting they may have multiple effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzothiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-17(18-20-13-5-1-2-7-16(13)24-18)19-11-12(14-6-3-9-22-14)15-8-4-10-23-15/h1-10,12H,11H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLBXQMZXXFJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169053 | |
Record name | 2-Benzothiazolecarboxamide, N-[2-(2-furanyl)-2-(2-thienyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2097935-52-7 | |
Record name | 2-Benzothiazolecarboxamide, N-[2-(2-furanyl)-2-(2-thienyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097935-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolecarboxamide, N-[2-(2-furanyl)-2-(2-thienyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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